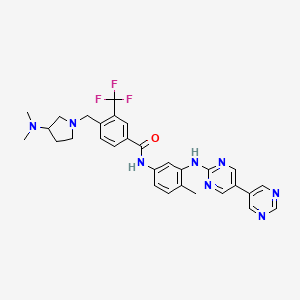
Inno-406;NS-187
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Inno-406 involves several steps, including the modification of the imatinib structure to enhance its potency and selectivityThese modifications improve the compound’s efficacy and solubility . Industrial production methods for Inno-406 are not widely documented, but they likely involve large-scale chemical synthesis techniques similar to those used in the laboratory preparation .
Análisis De Reacciones Químicas
Inno-406 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Inno-406 can lead to the formation of oxidized metabolites, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Inno-406 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying kinase inhibition and signal transduction pathways. In biology, it is used to investigate the role of BCR-ABL and Lyn kinases in cellular processes. In medicine, Inno-406 has shown promise in the treatment of chronic myeloid leukemia and other cancers by inhibiting the growth of leukemic cells and promoting apoptosis .
Mecanismo De Acción
Inno-406 exerts its effects by inhibiting the activity of BCR-ABL and Lyn kinases. These kinases play critical roles in the proliferation and survival of leukemic cells. By binding to the ATP-binding site of these kinases, Inno-406 prevents their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of leukemic cell growth and induction of apoptosis. The molecular targets and pathways involved include the BCR-ABL fusion protein, Lyn kinase, and various downstream effectors such as PTEN, AKT, and 4EBP1 .
Comparación Con Compuestos Similares
Inno-406 is unique in its dual inhibition of BCR-ABL and Lyn kinases, which distinguishes it from other tyrosine kinase inhibitors. Similar compounds include imatinib mesylate, dasatinib, nilotinib, and bosutinib. While imatinib mesylate primarily targets BCR-ABL, dasatinib and nilotinib also inhibit other kinases such as SRC family kinases. Bosutinib, like Inno-406, targets both BCR-ABL and SRC family kinases but has a broader target profile. Inno-406’s specificity for BCR-ABL and Lyn kinases makes it a valuable option for overcoming resistance to other tyrosine kinase inhibitors .
Propiedades
Fórmula molecular |
C30H31F3N8O |
|---|---|
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
4-[[3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39) |
Clave InChI |
ZOPBZHLJXQAQON-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12462736.png)
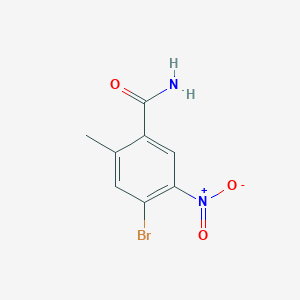
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12462742.png)
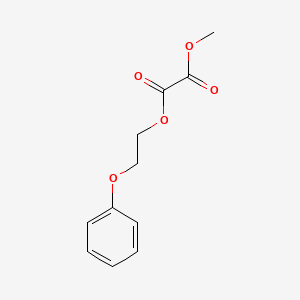
![4,5,6,7-Tetrachloro-2-[2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462765.png)

![N-[2-(dimethylamino)ethyl]-12-oxo-5a,11a-dihydro-5,13-diazatetracene-4-carboxamide](/img/structure/B12462771.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462784.png)
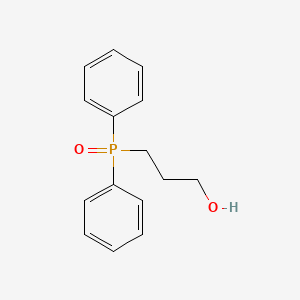
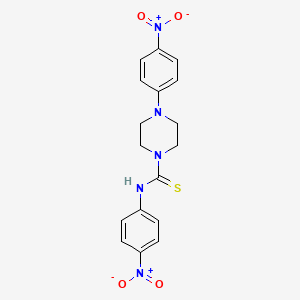
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl 2,4-dichlorobenzoate](/img/structure/B12462797.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12462798.png)
![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
